Regioisomeric Binding Mode Differentiation Revealed by PDE2 Fragment Crystallography
The regioisomer 6-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PDB ligand D07, CHEMBL4217231), in which the chlorine and amine substituents are swapped relative to the target compound, was co-crystallized with PDE2 (PDB 6B98) and demonstrated a Ki of 22.4 μM with ligand binding efficiency (LBE) of 0.49 and lipophilic ligand efficiency (LLE) of 4.48 [1]. In this binding mode, the N4-methylamine acts as a hinge-binding hydrogen bond donor, while the C6-chlorine occupies a hydrophobic pocket. The target compound 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine positions the primary amine at C6 and chlorine at C4, which would invert the hinge-binding pharmacophore: the C6-NH₂ offers two hydrogen bond donor vectors versus the single N-H donor of the N4-methylamine in D07. This altered hydrogen-bonding capacity is expected to produce a distinct target selectivity profile [2]. The 4-Cl position in pyrazolo[3,4-d]pyrimidines is known to be more electrophilic than the 6-position, as demonstrated by preferential displacement under mild conditions in 4,6-dichloro systems [3].
| Evidence Dimension | PDE2 binding affinity and ligand efficiency metrics |
|---|---|
| Target Compound Data | No direct PDE2 Ki reported; predicted altered binding mode due to swapped 4-Cl/6-NH₂ pharmacophore |
| Comparator Or Baseline | 6-Chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PDB D07): Ki = 22.4 μM; LBE = 0.49; LLE = 4.48 |
| Quantified Difference | Regioisomeric inversion of Cl/NH₂ positions; hinge-binding donor count changes from 1 (N4-H) to 2 (C6-NH₂) |
| Conditions | PDE2 catalytic domain, X-ray crystallography at 1.97 Å resolution; fragment-based screening assay |
Why This Matters
Users targeting kinase or phosphodiesterase ATP-binding sites must select the correct regioisomer, as the swapped Cl/NH₂ positions dictate which heteroatom engages the hinge region and thus which targets are inhibited.
- [1] Forster, A.B. et al. (2017). The identification of a novel lead class for phosphodiesterase 2 inhibition by fragment-based drug design. Bioorganic & Medicinal Chemistry Letters, 27, 5167–5171. PDB ID: 6B98. doi:10.1016/j.bmcl.2017.10.054. View Source
- [2] BindingDB. CHEMBL4217231 (6-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). Ki = 22,400 nM against PDE2. View Source
- [3] ACS Publications. Potential Purine Antagonists. XII. Selective nucleophilic replacement of the 4-chloro atom in 4,6-dichloropyrazolo[3,4-d]pyrimidine under mild conditions. View Source
